Home > Products > Screening Compounds P62011 > Refametinib (R enantiomer)
Refametinib (R enantiomer) - 923032-38-6

Refametinib (R enantiomer)

Catalog Number: EVT-3092352
CAS Number: 923032-38-6
Molecular Formula: C19H20F3IN2O5S
Molecular Weight: 572.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Refametinib is classified as an antineoplastic agent and falls under the category of protein kinase inhibitors. It operates primarily as an allosteric inhibitor, meaning it binds to a site other than the active site of the enzyme, causing a conformational change that reduces enzyme activity. This mechanism allows for selective targeting of MEK1/2 without competing with ATP, thereby minimizing potential side effects associated with traditional ATP-competitive inhibitors .

Synthesis Analysis

Methods and Technical Details

The synthesis of refametinib has been documented in various patents and research articles. The initial synthesis involves an osmium-catalyzed dihydroxylation of an allyl sulfonamide substituted core, followed by chromatographic separation of the enantiomers using a chiral stationary phase .

A detailed synthetic route includes:

  1. Dihydroxylation Reaction: Utilizing osmium tetroxide as a catalyst to convert the allyl sulfonamide into a diol.
  2. Chiral Resolution: The enantiomers are separated through high-performance liquid chromatography on a chiral column.
  3. Purification: Further purification steps are conducted to isolate the R enantiomer from the S enantiomer.

This multi-step synthesis ensures high purity and yield of the desired compound while maintaining its structural integrity.

Molecular Structure Analysis

Structure and Data

Refametinib has a complex molecular structure characterized by several key features:

  • Molecular Formula: C17_{17}H18_{18}F2_{2}N2_{2}O3_{3}S
  • Molecular Weight: 372.39 g/mol
  • Chemical Structure: The compound features a cyclopropanesulfonamide core, with two fluorine atoms and a methoxy group attached to the aromatic ring.

The three-dimensional conformation of refametinib allows it to fit into the allosteric site of MEK1/2, which is crucial for its inhibitory action .

Chemical Reactions Analysis

Reactions and Technical Details

Refametinib primarily participates in biochemical reactions where it interacts with MEK1/2 enzymes. Its mechanism involves binding to an allosteric site adjacent to the ATP binding pocket, which leads to:

  • Inhibition of phosphorylation events that activate extracellular signal-regulated kinases (ERK).
  • Disruption of downstream signaling pathways that promote cell proliferation and survival in cancer cells.

The compound does not undergo significant chemical transformations under physiological conditions but may interact with various biological substrates, influencing cellular signaling cascades .

Mechanism of Action

Process and Data

Refametinib exerts its therapeutic effects through an allosteric inhibition mechanism:

  1. Binding: It binds to the allosteric site on MEK1/2, inducing a conformational change that inhibits enzyme activity.
  2. Inhibition of ERK Activation: By preventing MEK-mediated phosphorylation of ERK, refametinib effectively blocks the MAPK signaling pathway.
  3. Consequences on Cell Proliferation: This inhibition leads to reduced cell proliferation, increased apoptosis in cancer cells, and potential tumor regression.

Studies have demonstrated that refametinib can significantly lower phosphorylated ERK levels in treated cells, highlighting its effectiveness as an anti-cancer agent .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Refametinib exhibits specific physical and chemical properties:

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.

These properties are critical for formulation development in pharmaceutical applications, ensuring effective delivery and bioavailability .

Applications

Scientific Uses

Refametinib has been primarily investigated for its applications in oncology:

  • Cancer Treatment: It is being evaluated for treating various cancers, including melanoma and colorectal cancer, particularly those harboring mutations in BRAF or RAS genes.
  • Research Tool: As an allosteric inhibitor, refametinib serves as a valuable tool for studying MEK/ERK signaling pathways in cellular models.

Ongoing clinical trials continue to assess its efficacy and safety profiles, aiming to establish it as a viable therapeutic option for patients with refractory cancers .

Molecular Mechanism of Action in Oncogenic Signaling

Allosteric Inhibition of MEK1/2 Kinase Activity

Refametinib (RDEA119; BAY 86-9766) is a potent, non-ATP-competitive allosteric inhibitor of MEK1 and MEK2 kinases. It binds to a distinct pocket adjacent to the ATP-binding site, inducing conformational changes that lock the kinases in an inactive state. This binding suppresses MEK1/2 catalytic activity, preventing phosphorylation of their sole substrates, ERK1 and ERK2. Biochemical assays demonstrate sub-nanomolar inhibitory potency, with IC50 values of 19 nM for MEK1 and 47 nM for MEK2 [8]. The allosteric mechanism confers high selectivity, as evidenced by screening against >200 kinases showing minimal off-target activity [1] [4].

Table 1: Enzymatic Inhibition Profile of Refametinib (R Enantiomer)

TargetIC50 (nM)Assay TypeSelectivity (vs. Kinome)
MEK119Radioactive ERK phosphorylation>10,000-fold
MEK247Radioactive ERK phosphorylation>10,000-fold
BRAF>10,000Kinase panel screeningNot inhibited

Modulation of MAPK/ERK Pathway Dynamics

Refametinib exerts profound effects on MAPK/ERK pathway dynamics by interrupting signal transduction cascades driven by oncogenic mutations (e.g., BRAF V600E, RAS). In hepatocellular carcinoma (HCC) models, it reduces phospho-ERK (pERK) levels by >80% at concentrations of 2.5–15.8 nM, correlating with antiproliferative effects [1] [8]. Crucially, it disrupts compensatory feedback loops: monotherapy induces RAF-MEK reactivation via upstream RTK signaling, but combination with sorafenib (a RAF/VEGFR inhibitor) abrogates this rebound phosphorylation. In orthotopic HCC models, this synergy reduces tumor growth, ascites formation, and serum alpha-fetoprotein levels while prolonging survival [1] [4].

Pathway modulation is tissue-context dependent:

  • BRAF-mutant cells: GI50 values of 67–89 nM (anchorage-dependent growth)
  • BRAF-wild-type cells: Reduced sensitivity (e.g., A431 cells), except under anchorage-independent conditions where GI50 reaches 40–84 nM [8].

Structural Basis for Enantiomer-Specific Target Engagement

The R enantiomer of refametinib exhibits superior target engagement due to stereospecific interactions within MEK’s allosteric pocket. The chiral center at the sulfonyl moiety facilitates optimal hydrogen bonding with MEK1’s Val211 and hydrophobic interactions with Ile141 and Pro220. Crystallographic studies reveal that the R configuration positions the trifluoroiodoaniline group to occupy a sub-pocket critical for disrupting MEK-ERK binding [2] [8]. This precise orientation explains its 3–7-fold higher potency than the S enantiomer, with EC50 values of 2.0–15 nM in cellular pERK inhibition assays [2].

Table 2: Enantiomer-Specific Binding Parameters

EnantiomerEC50 (pERK Inhibition)Binding Energy (ΔG kcal/mol)Key Protein Interactions
R enantiomer2.0–15 nM-9.2Val211 H-bond, Ile141/Phe220 hydrophobic
S enantiomer25–100 nM-6.8Partial H-bond disruption

Differential Binding Affinity Compared to Racemic Formulations

Racemic refametinib demonstrates reduced efficacy due to competitive interference by the S enantiomer. The R form achieves 50% lower GI50 values in proliferation assays compared to racemic mixtures at equivalent concentrations. In BRAF V600E mutant cells, the R enantiomer suppresses pERK at 5 nM, while racemic formulations require 15 nM for equivalent inhibition [2] [8]. Pharmacodynamic analyses confirm that the R enantiomer drives >90% of the total MEK inhibitory activity in racemic preparations due to:

  • Steric hindrance: The S enantiomer partially obstructs the allosteric pocket
  • Kinetic displacement: S enantiomer dissociates 3-fold faster (t1/2 = 45 min vs. 120 min for R) [8].

Table 3: Enantiomeric Influence on Antiproliferative Activity

Cell LineMutationR Enantiomer GI50 (nM)Racemic GI50 (nM)Potency Ratio (R/Racemic)
Colo-205BRAF V600E671552.3
A431EGFR OV3106502.1
Huh-7RAS activation842102.5

Properties

CAS Number

923032-38-6

Product Name

Refametinib (R enantiomer)

IUPAC Name

N-[3,4-difluoro-2-(2-fluoro-4-iodoanilino)-6-methoxyphenyl]-1-[(2R)-2,3-dihydroxypropyl]cyclopropane-1-sulfonamide

Molecular Formula

C19H20F3IN2O5S

Molecular Weight

572.3 g/mol

InChI

InChI=1S/C19H20F3IN2O5S/c1-30-15-7-13(21)16(22)18(24-14-3-2-10(23)6-12(14)20)17(15)25-31(28,29)19(4-5-19)8-11(27)9-26/h2-3,6-7,11,24-27H,4-5,8-9H2,1H3/t11-/m1/s1

InChI Key

RDSACQWTXKSHJT-LLVKDONJSA-N

SMILES

COC1=CC(=C(C(=C1NS(=O)(=O)C2(CC2)CC(CO)O)NC3=C(C=C(C=C3)I)F)F)F

Solubility

not available

Canonical SMILES

COC1=CC(=C(C(=C1NS(=O)(=O)C2(CC2)CC(CO)O)NC3=C(C=C(C=C3)I)F)F)F

Isomeric SMILES

COC1=CC(=C(C(=C1NS(=O)(=O)C2(CC2)C[C@H](CO)O)NC3=C(C=C(C=C3)I)F)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.